molecular formula C12H22N6O3S B6720145 N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide

N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide

Cat. No.: B6720145
M. Wt: 330.41 g/mol
InChI Key: BVOPTCWQFKBLHW-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O3S/c1-10(2)15-22(20,21)18-8-6-17(7-9-18)12(19)13-11-4-5-16(3)14-11/h4-5,10,15H,6-9H2,1-3H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOPTCWQFKBLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)N1CCN(CC1)C(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the piperazine ring: The pyrazole derivative is then reacted with a piperazine compound, often through nucleophilic substitution reactions.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate compound with a sulfonyl chloride derivative under basic conditions.

    Formation of the carboxamide group: Finally, the compound is reacted with an isocyanate or a similar reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpyrazol-3-yl)-4-(methylsulfamoyl)piperazine-1-carboxamide
  • N-(1-methylpyrazol-3-yl)-4-(ethylsulfamoyl)piperazine-1-carboxamide
  • N-(1-methylpyrazol-3-yl)-4-(butylsulfamoyl)piperazine-1-carboxamide

Uniqueness

N-(1-methylpyrazol-3-yl)-4-(propan-2-ylsulfamoyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure can lead to different interactions with molecular targets, making it a valuable compound for research and development.

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